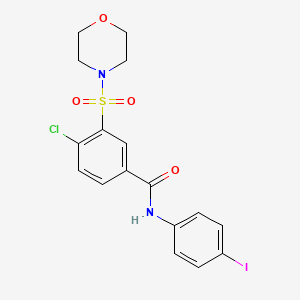

4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide

Beschreibung

4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, iodo, and morpholinosulfonyl groups, which contribute to its distinctive chemical properties and reactivity.

Eigenschaften

IUPAC Name |

4-chloro-N-(4-iodophenyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClIN2O4S/c18-15-6-1-12(17(22)20-14-4-2-13(19)3-5-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHICYYZJZMMMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClIN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration and Halogenation: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group, followed by halogenation to add chloro and iodo substituents.

Sulfonylation: The intermediate product is then subjected to sulfonylation using morpholine and a sulfonyl chloride reagent to introduce the morpholinosulfonyl group.

Amidation: Finally, the compound is formed through an amidation reaction, where the amine group reacts with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield reagents, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholinosulfonyl group, which can be oxidized to sulfone or reduced to sulfide.

Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

Inhibition of Peroxiredoxins

Recent studies have highlighted the role of peroxiredoxins (PRDXs) in cancer biology. Elevated levels of PRDXs are associated with various malignancies, as they help cancer cells manage oxidative stress. Compounds that inhibit PRDXs can increase reactive oxygen species (ROS) levels, leading to enhanced cell death in tumor cells. The application of 4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide as a PRDX inhibitor is under investigation, with promising results in preclinical models showing its ability to reduce tumor growth by inducing oxidative stress in cancer cells .

Anticancer Properties

The compound has been studied for its anticancer properties, particularly in breast cancer models. Research indicates that it may disrupt critical signaling pathways involved in cell survival and proliferation. For instance, studies have shown that treatment with this compound leads to increased levels of activated MAPKs and decreased activation of STAT3, suggesting a potential mechanism through which it exerts its anticancer effects .

Targeting Hyper-Proliferative Diseases

Given its mechanism of action, 4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide is being explored as a therapeutic agent for hyper-proliferative diseases such as cancer. Its ability to modulate oxidative stress and inhibit protective cellular mechanisms makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments .

Drug Development

The compound is part of ongoing drug development efforts aimed at creating more effective cancer therapies. Its unique structure allows for modifications that can enhance its pharmacological properties while minimizing side effects. The focus on developing derivatives with improved selectivity and potency against specific cancer types is a key area of research .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-chloro-2-nitro-N-(4-iodophenyl)benzamide

- N-[(4-bromophenyl)methyl]-4-chloro-N-(4-iodophenyl)benzamide

Uniqueness

Compared to similar compounds, 4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide stands out due to the presence of the morpholinosulfonyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Biologische Aktivität

4-Chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, focusing on its inhibitory effects on specific enzymes and its therapeutic implications.

Synthesis

The synthesis of 4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide involves the coupling of various biologically relevant substituents. The compound can be synthesized through a series of reactions involving chlorosulfonylbenzoic acid and morpholine derivatives, leading to the formation of sulfonamide and carboxamide derivatives that exhibit significant biological activity against ectonucleotidases, particularly human NTPDases (h-NTPDases) .

Enzyme Inhibition

Recent studies have demonstrated that this compound acts as a selective inhibitor for h-NTPDases, which are involved in various physiological processes such as thrombosis, diabetes, inflammation, and cancer. The compound's potency was evaluated through IC50 values against different isoforms of h-NTPDases:

| Isoform | IC50 (μM) | Activity |

|---|---|---|

| h-NTPDase1 | 2.88 ± 0.13 | Potent Inhibitor |

| h-NTPDase2 | Sub-micromolar | Moderate Inhibition |

| h-NTPDase3 | 0.72 ± 0.11 | Potent Inhibitor |

| h-NTPDase8 | 0.28 ± 0.07 | Selective Blocker |

The compound exhibited the highest inhibitory activity against h-NTPDase1 and h-NTPDase3, indicating its potential as a therapeutic agent in conditions where these enzymes play a critical role .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between the compound and the active sites of h-NTPDases. These studies revealed significant binding interactions with key amino acids within the enzyme's structure, suggesting that the compound effectively disrupts enzyme function by occupying the active site .

Cancer Treatment Potential

In preclinical models, compounds similar to 4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide have shown promise in treating various cancers by modulating ectonucleotidase activity. For instance, inhibitors of h-NTPDase have been linked to reduced tumor growth in vivo, highlighting their potential application in oncology .

Toxicity Assessments

Toxicity assessments using zebrafish embryos indicated that while some derivatives exhibited low toxicity, further optimization is necessary to enhance safety profiles for clinical applications . The acute toxicity levels were measured to ensure that therapeutic doses remain within safe limits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.